N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
Description
The exact mass of the compound this compound is 291.06776246 g/mol and the complexity rating of the compound is 389. The solubility of this chemical has been described as > [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-4-6-20-11(9)7-15-16-12(17)8-14-13(18)10-3-2-5-19-10/h2-7H,8H2,1H3,(H,14,18)(H,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSQKZHCNKTAC-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a hydrazinecarbonyl moiety, and a 3-methylthiophen-2-yl group. Its unique structure is expected to confer specific biological activities, particularly in interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
- Receptor Binding : The thiophene moiety may engage in π-π interactions with aromatic residues in receptor proteins, enhancing binding affinity.
These interactions can lead to alterations in cellular pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
Hydrazone compounds have been documented for their antimicrobial properties. This compound may exhibit activity against both bacterial and fungal strains. For example, related compounds have demonstrated effectiveness against drug-resistant strains of bacteria.
Antimalarial Activity
Research indicates that hydrazone derivatives possess antimalarial properties. In vitro studies have shown that these compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, suggesting potential therapeutic applications in treating malaria.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Activity | A study evaluating similar hydrazone derivatives found IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism was linked to apoptosis induction via mitochondrial dysfunction. |
| Antimicrobial Efficacy | A series of tests demonstrated that hydrazone compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, along with antifungal effects against Candida species. |
| Antimalarial Efficacy | In vivo studies using murine models infected with Plasmodium yoelii showed that certain hydrazones significantly reduced parasitemia levels and improved survival rates compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
